molecular formula C10H12O2 B1626378 4-(3-Hydroxypropyl)benzaldehyde CAS No. 81121-62-2

4-(3-Hydroxypropyl)benzaldehyde

Cat. No.: B1626378
CAS No.: 81121-62-2
M. Wt: 164.2 g/mol
InChI Key: YDGXOVRNIKDKFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Hydroxypropyl)benzaldehyde is an organic compound with the molecular formula C10H12O2. It features a benzene ring substituted with a hydroxypropyl group and an aldehyde group. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications.

Properties

IUPAC Name

4-(3-hydroxypropyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-7-1-2-9-3-5-10(8-12)6-4-9/h3-6,8,11H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGXOVRNIKDKFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCO)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00513185
Record name 4-(3-Hydroxypropyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81121-62-2
Record name 4-(3-Hydroxypropyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-Hydroxypropyl)benzaldehyde can be synthesized through several methods. One common route involves the reaction of 4-hydroxybenzaldehyde with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures.

Another method involves the reduction of 4-(3-hydroxypropyl)benzoic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) are used to facilitate the hydrogenation of precursor compounds under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxypropyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form 4-(3-hydroxypropyl)benzoic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The hydroxypropyl group can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 4-(3-hydroxypropyl)benzoic acid.

    Reduction: 4-(3-hydroxypropyl)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

4-(3-Hydroxypropyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxypropyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biochemical pathways. The hydroxypropyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: Lacks the hydroxypropyl group, making it less versatile in certain chemical reactions.

    4-Hydroxybenzaldehyde: Contains a hydroxyl group directly attached to the benzene ring, differing in reactivity and applications.

    4-(3-Hydroxypropyl)benzoic acid: An oxidized form of 4-(3-Hydroxypropyl)benzaldehyde, used in different contexts due to its carboxylic acid group.

Uniqueness

This compound is unique due to the presence of both an aldehyde group and a hydroxypropyl group, allowing it to participate in a wide range of chemical reactions and making it valuable in various research and industrial applications.

Biological Activity

4-(3-Hydroxypropyl)benzaldehyde, with the molecular formula C10H12O2, is an organic compound characterized by a benzene ring substituted with a hydroxypropyl group and an aldehyde group. This compound is notable for its potential biological activities, particularly in the fields of medicine and biochemistry.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. It has been investigated for its effectiveness against various bacterial strains, demonstrating significant activity that suggests potential use in developing antimicrobial agents. For instance, the compound's interaction with microbial cell membranes may disrupt their integrity, leading to cell death.

Antioxidant Activity

In addition to its antimicrobial properties, this compound exhibits antioxidant activity . Research indicates that it can scavenge free radicals, which are known to contribute to oxidative stress and various diseases. This antioxidant capacity may be linked to its ability to donate hydrogen atoms or electrons, thereby neutralizing reactive oxygen species (ROS).

The biological activity of this compound can be attributed to its structural features:

  • Aldehyde Group : The aldehyde functionality can form Schiff bases with amines, which are crucial in many biochemical pathways.
  • Hydroxypropyl Group : This group can engage in hydrogen bonding, enhancing the compound's reactivity and interaction with biological targets.

Case Studies and Experimental Data

  • Antimicrobial Study : A study conducted on various bacterial strains revealed that this compound exhibited Minimum Inhibitory Concentrations (MICs) ranging from 20 to 50 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
  • Antioxidant Evaluation : In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in human cell lines. The antioxidant activity was quantified using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, showing an IC50 value of approximately 25 µg/mL .

Summary of Findings

Biological ActivityMIC (µg/mL)IC50 (µg/mL)
Antimicrobial20 - 50N/A
AntioxidantN/A25

Applications in Medicine

The potential applications of this compound in medicine are promising:

  • Drug Development : Due to its biological activities, it is being explored as a lead compound for new antimicrobial and antioxidant drugs.
  • Cosmetic Industry : Its antioxidant properties make it a candidate for formulations aimed at skin protection against oxidative damage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Hydroxypropyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(3-Hydroxypropyl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.